molecular formula C10H12N2 B043417 (R,S)-ANATABINE CAS No. 2743-90-0

(R,S)-ANATABINE

Cat. No.: B043417
CAS No.: 2743-90-0
M. Wt: 160.22 g/mol
InChI Key: SOPPBXUYQGUQHE-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydro-2,3'-bipyridine is a natural product found in Nicotiana tabacum and Nicotiana with data available.

Mechanism of Action

Target of Action

These targets play crucial roles in various physiological processes, including signal transduction, metabolic pathways, and cellular functions .

Mode of Action

The mode of action of (R,S)-Anatabine involves its interaction with its targets, leading to changes in cellular processes. This interaction can result in the activation or inhibition of the target, leading to a cascade of biochemical reactions that ultimately influence the physiological state of the organism .

Biochemical Pathways

This compound may affect several biochemical pathways. The exact pathways and their downstream effects are dependent on the specific targets of the compound. These pathways can include signal transduction pathways, metabolic pathways, and other cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on its mode of action and the specific biochemical pathways it affects. These effects can include changes in cellular signaling, alterations in metabolic processes, and modifications to cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the physiological state of the organism, the presence of other compounds, and external factors such as temperature and pH .

Properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPPBXUYQGUQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294036, DTXSID90862230
Record name D,L-Anatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2743-90-0
Record name D,L-Anatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-1,2,3,6-Tetrahydro-2,3'-bipyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of D,L-Anatabine in the context of cigar fermentation?

A1: Research indicates that D,L-Anatabine, a nicotine degradation product, plays a role in determining the sensory quality of fermented cigar filler leaves. A study using a novel microbial fermentation medium produced by the fungus Tremella aurantialba SCT-F3 found a significant positive correlation between D,L-Anatabine content and the sensory quality of the fermented leaves []. This suggests that D,L-Anatabine, alongside other compounds like methylpyrazine and β-nicotyrine, contributes to the desirable flavor profile of fermented cigar tobacco.

Q2: How does the presence of D,L-Anatabine relate to specific microbial populations during cigar fermentation?

A2: Interestingly, the study observed a negative correlation between D,L-Anatabine and the presence of certain bacterial genera, including Luteimonas, Mitochondria, Paracoccus, Stemphylium, and Stenotrophomonas []. This suggests that these specific microbial populations might be involved in the degradation pathway of D,L-Anatabine during fermentation. Further research is needed to understand the metabolic pathways involved and the implications for overall cigar quality.

Q3: Besides its natural occurrence, are there any synthetic routes available to produce D,L-Anatabine?

A3: Yes, a simple synthetic route for D,L-Anatabine has been reported []. This method utilizes readily available starting materials, lithium aluminum hydride and pyridine, to afford D,L-Anatabine (referred to as (±)-1,2,3,6-Tetrahydro-2,3′-bipyridine in the study). This synthetic approach can be valuable for obtaining sufficient quantities of D,L-Anatabine for further research and analysis, particularly in studying its properties and potential applications beyond its role in tobacco.

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